N6-(Trifluoroacetyl)-L-Lysin

Übersicht

Beschreibung

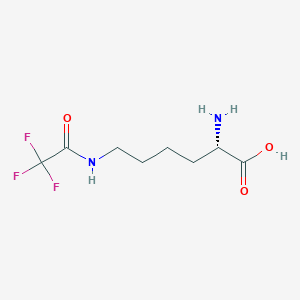

N-6-Trifluoracetyl-L-Lysin ist ein Derivat der Aminosäure L-Lysin, bei dem die ε-Aminogruppe durch eine Trifluoraceylgruppe geschützt ist. Diese Verbindung wird häufig in der Peptidsynthese und als Zwischenprodukt bei der Herstellung verschiedener biologisch aktiver Moleküle verwendet .

Wissenschaftliche Forschungsanwendungen

N-6-Trifluoracetyl-L-Lysin wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet:

Chemie: Als Baustein in der Peptidsynthese und als Schutzgruppe für Aminosäuren verwendet.

Biologie: Zur Untersuchung von Enzymmechanismen eingesetzt, insbesondere solcher, die Lysinreste beinhalten.

Medizin: Dient als Zwischenprodukt bei der Synthese von Pharmazeutika, einschließlich Antihypertensiva wie Lisinopril.

Industrie: Wird zur Herstellung synthetischer organischer Polypeptide für die nichtwässrige Kapillarelektrophorese verwendet

Wirkmechanismus

N-6-Trifluoracetyl-L-Lysin wirkt hauptsächlich als Inhibitor der L-Lysin-Cyclodeaminase. Durch Bindung an das aktive Zentrum des Enzyms verhindert es die Umwandlung von L-Lysin in andere Metaboliten. Diese Hemmung ist entscheidend in Studien, die sich mit dem Lysinstoffwechsel und der Enzymkinetik befassen .

Wirkmechanismus

Target of Action

N6-Trifluoroacetyl-L-lysine, also known as H-Lys(Tfa)-OH, primarily targets the enzyme L-lysine cyclodeaminase . This enzyme is involved in the metabolism of L-lysine, an essential amino acid. The inhibition of this enzyme can have significant effects on various biological processes.

Mode of Action

The compound acts as an inhibitor of L-lysine cyclodeaminase . It binds to the active site of the enzyme, preventing it from catalyzing the cyclodeamination of L-lysine. This inhibition can disrupt the normal metabolic processes involving L-lysine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-6-Trifluoracetyl-L-Lysin kann durch die Reaktion von L-Lysin mit Trifluoressigsäureanhydrid synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter milden Bedingungen statt. Die Reaktion verläuft wie folgt:

L-Lysin+Trifluoressigsäureanhydrid→N-6-Trifluoracetyl-L-Lysin+Essigsäure

Industrielle Produktionsmethoden

Die industrielle Produktion von N-6-Trifluoracetyl-L-Lysin beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-6-Trifluoracetyl-L-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Trifluoraceylgruppe kann unter sauren oder basischen Bedingungen entfernt werden, wodurch die freie Aminogruppe regeneriert wird.

Substitution: Die Trifluoraceylgruppe kann unter geeigneten Bedingungen durch andere Acyl-Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit Salzsäure oder Natriumhydroxid durchgeführt.

Substitution: Umfasst häufig Acylchloride oder Anhydride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Hydrolyse: L-Lysin und Trifluoressigsäure.

Substitution: Verschiedene N-Acyl-L-Lysin-Derivate, abhängig vom verwendeten Acylierungsmittel.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Nε-Acetyl-L-Lysin

- Nε-Boc-L-Lysin

- Nε-Cbz-L-Lysin

Einzigartigkeit

N-6-Trifluoracetyl-L-Lysin ist aufgrund des Vorhandenseins der Trifluoraceylgruppe einzigartig, die besondere chemische Eigenschaften wie erhöhte Stabilität und Hydrolysebeständigkeit im Vergleich zu anderen acylierten Lysinderivaten bietet .

Biologische Aktivität

H-Lys(Tfa)-OH, or N6-trifluoroacetyl-L-lysine, is a lysine derivative that has garnered attention for its potential biological activities. This compound is characterized by its trifluoroacetyl (Tfa) group, which enhances its solubility and stability in various biological systems. This article explores the biological activity of H-Lys(Tfa)-OH, including its pharmacokinetics, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃F₃N₂O₃ |

| Molecular Weight | 242.196 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 258 °C |

| Boiling Point | 382.5 ± 42.0 °C |

| CAS Number | 10009-20-8 |

H-Lys(Tfa)-OH exhibits unique chemical properties due to the presence of the trifluoroacetyl group, which influences its interaction with biological targets.

The biological activity of H-Lys(Tfa)-OH can be attributed to several mechanisms:

- Protein Modification : The trifluoroacetyl group can modify proteins by acetylation, potentially altering their function and interactions within cellular pathways.

- Phagocytosis Stimulation : Analogous compounds have been shown to stimulate phagocytosis, suggesting that H-Lys(Tfa)-OH may enhance immune responses by promoting the uptake of pathogens by immune cells .

- Binding Affinity : Studies indicate that lysine derivatives can influence binding affinities in various biochemical pathways, notably in enzyme-substrate interactions .

Pharmacokinetics

The pharmacokinetic profile of H-Lys(Tfa)-OH has not been extensively characterized; however, related studies on lysine derivatives suggest that they may exhibit favorable absorption and distribution characteristics due to their solubility and stability in biological fluids .

Case Studies

- Lysine Derivatives in Cancer Therapy : Research has explored the use of lysine derivatives like H-Lys(Tfa)-OH in targeting cancer cells. In vitro studies have demonstrated that these compounds can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

- Immunomodulatory Effects : A study involving the administration of lysine derivatives showed enhanced immune responses in animal models, indicating potential applications in vaccine development or as adjuvants .

- Nanoparticle Conjugation : H-Lys(Tfa)-OH has been utilized to modify carbon nanotubes for drug delivery systems. This modification improves the biocompatibility and targeting capabilities of nanoparticles, enhancing their therapeutic efficacy against tumors .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHRSVBHRVIMI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92391-37-2 | |

| Record name | L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92391-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142926 | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-20-8 | |

| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10009-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, N6-(2,2,2- trifluoroacetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.